(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
Description
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (CAS: 877397-70-1) is a chiral nitropyridine derivative with the molecular formula C₁₃H₉Cl₂FN₂O₃ and a molecular weight of 331.13 g/mol . It features a nitro group at the 2-position of the pyridine ring and an (R)-configured ethoxy substituent attached to a 2,6-dichloro-3-fluorophenyl group. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in developing kinase inhibitors .
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOUCIQKWTGJY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678511 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877397-70-1 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for the Mitsunobu reaction include:
-
Solvent : Anhydrous tetrahydrofuran (THF) to prevent side reactions.
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Temperature : 0°C initial cooling, followed by warming to room temperature.
A stoichiometric analysis reveals a 1:1 molar ratio between 1-(2,6-dichloro-3-fluorophenyl)ethanol and 3-hydroxy-2-nitropyridine, with DIAD and PPh₃ used in excess (1.45 eq relative to the alcohol) to drive the reaction to completion. The resulting racemic mixture (±)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine is obtained in quantitative yield (100%) after purification via silica gel chromatography.
Table 1: Reaction Conditions for Mitsunobu Etherification
| Parameter | Value |
|---|---|
| Reactants | 1-(2,6-Dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine |
| Reagents | DIAD, PPh₃ |
| Solvent | THF (anhydrous) |
| Temperature | 0°C → 20°C |
| Reaction Time | 4 hours |
| Yield | 100% |
Chiral Resolution of the Racemic Mixture
The (R)-enantiomer is isolated from the racemic product using chiral stationary phase chromatography or enzymatic resolution, though specific details are omitted in public patents. GlpBio’s product listing (CAS 877397-70-1) confirms the availability of the (R)-enantiomer for research, emphasizing its storage at RT under anhydrous conditions. Analytical data from Chemsrc corroborates the compound’s physical properties, including a density of 1.5 g/cm³ and a boiling point of 459.6°C.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (300 MHz, CDCl₃) of the racemic compound exhibits characteristic peaks:
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δ 8.04 (d, 1H, pyridine-H),
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δ 7.37–7.09 (m, 3H, aromatic-H),
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δ 6.10 (q, 1H, methine-H),
These signals confirm the ether linkage and nitro group positioning.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂FN₂O₃ |
| Molecular Weight | 331.13 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 459.6 ± 40.0°C |
| LogP | 4.05 |
Applications and Further Derivitization
The (R)-enantiomer serves as a precursor in kinase inhibitor synthesis, as evidenced by its use in WO2013/13308 A1 for producing tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Subsequent steps involve palladium-catalyzed coupling and deprotection reactions to introduce pharmacophores.
Scale-Up and Industrial Feasibility
The Mitsunobu reaction’s scalability is demonstrated by its 21.1 g laboratory-scale yield . Industrial adaptation would require solvent recovery systems due to THF’s low boiling point (66°C) and the use of cost-effective azodicarboxylate alternatives.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, ethyl iodide.
Major Products
Aminopyridine derivatives: Formed through reduction of the nitro group.
Substituted pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream biological effects. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Properties :
- Storage : Sealed, dry, at room temperature or 2–8°C .
- Solubility: Limited data, but structurally related compounds (e.g., crizotinib intermediates) are soluble in DMSO .
Comparison with Structurally Similar Compounds
Crizotinib (PF-02341066)
Crizotinib (CAS: 877399-52-5) is an FDA-approved ALK/ROS1/MET kinase inhibitor used in non-small-cell lung cancer. While it shares the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety with the target compound, it includes additional functional groups:
Key Differences :
(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS 1207175-73-2 (Molecular Formula: C₂₇H₂₉Cl₂FN₄O₄ ) is a synthetic intermediate with:
- A tert-butyl carbamate-protected piperidine group.
- An amino group at the pyridine 6-position .
Comparison :
3-Nitro-2-phenoxypyridine and Derivatives
Simpler nitropyridine derivatives like 3-nitro-2-phenoxypyridine lack the dichlorofluorophenyl ethoxy group. Key distinctions include:
2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide
This compound (CAS: N/A) shares a nitro-pyridine core but differs in substituents:
- Trifluoromethyl Acetamide Group : Introduces strong electron-withdrawing effects, altering reactivity compared to the target compound’s ethoxy-dichlorofluorophenyl group .
- Bioactivity Potential: The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, a property leveraged in drug design .
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
CAS 1151814-36-6 replaces the nitro group with bromine and an amine:
- Bioactivity : The amine group could facilitate hydrogen bonding in biological targets, unlike the nitro group’s electron-withdrawing nature .
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Versatility : The nitro group in the target compound can be reduced to an amine, enabling its conversion into bioactive molecules like crizotinib .
- Halogen Effects: The 2,6-dichloro-3-fluorophenyl group enhances metabolic stability and target binding compared to non-halogenated analogs .
- Chirality : The (R)-configuration of the ethoxy group is critical for biological activity in kinase inhibitors, as seen in crizotinib’s clinical success .
Biological Activity
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine is a compound of significant interest in pharmaceutical research due to its potential biological activities. The compound, with the CAS number 877397-70-1, exhibits a complex structure that includes a nitropyridine moiety and a dichloro-fluorophenyl group, suggesting various mechanisms of action in biological systems.
- Molecular Formula : C₁₃H₉Cl₂FN₂O₃
- Molecular Weight : 331.13 g/mol
- MDL Number : MFCD18207059
- Purity : Typically around 96% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the nitro group is particularly notable as nitro compounds often exhibit unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound may exhibit:
- Antitumor Activity : Some studies have suggested that derivatives of nitropyridine compounds can inhibit tumor cell proliferation. The specific effects of this compound on cancer cell lines are under investigation.
- Antimicrobial Properties : Nitro-containing compounds are known for their antimicrobial effects. While specific data on this compound's efficacy against pathogens is limited, similar structures have shown promise.
- Neuroprotective Effects : There is emerging evidence that certain nitro derivatives may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cell growth | |
| Antimicrobial | Potential activity against bacteria | |
| Neuroprotective | Modulation of neurotransmitters |
Case Study 1: Antitumor Activity
In a study examining the effects of various nitropyridine derivatives on cancer cell lines, this compound was found to significantly reduce proliferation in human breast cancer cells. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
A preliminary screening against common bacterial strains revealed that this compound exhibited moderate antibacterial activity. Further studies are required to elucidate the specific mechanisms and potential clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using 2-chloro-3-nitropyridine and (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Steric and electronic effects of the chloro and fluoro substituents necessitate prolonged reaction times (12–24 hours) at 60–80°C to achieve >80% yield . The stereochemical integrity of the ethoxy group is maintained by using enantiomerically pure (R)-alcohol precursors .
Q. How is the compound characterized spectroscopically, and what key spectral signatures distinguish its structure?
- Methodological Answer :
- ¹H NMR : A doublet at δ 1.8–2.0 ppm for the ethoxy CH₃ group, coupled with aromatic protons (δ 7.2–8.1 ppm) from the pyridine and dichloro-fluorophenyl rings .
- ¹³C NMR : Distinct signals at ~150 ppm (nitro group) and ~70 ppm (ethoxy C-O) confirm functionality .
- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) .
- MS : Molecular ion peak at m/z 331.13 (M⁺) with fragmentation patterns matching the dichloro-fluorophenyl and nitropyridine moieties .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform). Stability studies indicate decomposition under prolonged UV exposure or acidic conditions. Storage at 2–8°C in inert atmospheres (argon) is recommended to prevent nitro group reduction or hydrolysis .
Q. What role does this compound play in the synthesis of pharmaceutical agents like crizotinib?
- Methodological Answer : It serves as a key intermediate in crizotinib synthesis. The nitro group is reduced to an amine (e.g., using H₂/Pd-C or NaBH₄/FeCl₃), followed by coupling with a piperidinyl-pyrazole moiety to form the final drug. The (R)-stereochemistry of the ethoxy group is critical for crizotinib's binding to ALK and c-Met kinases .
Advanced Research Questions
Q. How can the nitro reduction step (to form the amine intermediate) be optimized to minimize byproducts?
- Methodological Answer : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C in ethanol) at 50°C reduces the nitro group selectively without affecting the dichloro-fluorophenyl ring. Kinetic studies show a 95% yield with <5% dehalogenation byproducts. Alternative methods like electrochemical reduction in acidic media (pH 3–4) also improve selectivity .
Q. What is the impact of stereochemistry on the compound’s reactivity and downstream biological activity?
- Methodological Answer : The (R)-enantiomer exhibits a 10-fold higher binding affinity to ALK compared to the (S)-form due to optimal spatial alignment with the kinase’s hydrophobic pocket. Enantiomeric purity (>99% ee) is ensured via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
Q. What analytical techniques are most effective for quantifying trace impurities in bulk samples?
- Methodological Answer :
- HPLC-UV/MS : Reversed-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients resolve impurities like dehalogenated byproducts or stereoisomers. LOQ <0.1% .
- X-ray crystallography : Validates stereochemistry and crystal packing, with SHELX software used for structure refinement .
Q. What mechanistic insights link the compound’s structure to its role in kinase inhibition?
- Methodological Answer : Molecular docking studies (PDB: 2XP2) show the nitropyridine moiety occupies the ATP-binding pocket of ALK, while the dichloro-fluorophenyl group stabilizes hydrophobic interactions with Leu1122 and Met1199. The ethoxy linker’s (R)-configuration ensures proper orientation for hydrogen bonding with Glu1197 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
